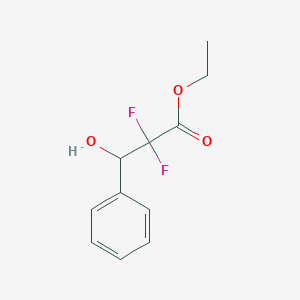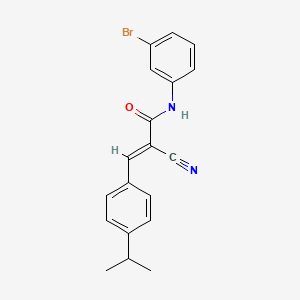
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide” is a chemical compound used in scientific research. It exhibits diverse properties, making it valuable in studying drug design, polymer synthesis, and material science. The compound has a molecular formula of C19H17BrN2O, an average mass of 369.255 Da, and a monoisotopic mass of 368.052429 Da .
Synthesis Analysis
The synthesis of boronic acid-based linkages, such as “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, has been achieved by various methods. One common strategy involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide” is characterized by the presence of a bromophenyl group, a cyano group, and an isopropylphenyl group. The “(E)” in its name refers to the configuration of the molecule, indicating that the highest priority groups on either side of the double bond are on opposite sides .Chemical Reactions Analysis
Boronic acid-based linkages, such as those in “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, undergo various reactions. For instance, boronic acid esters undergo a transesterification reaction. Apart from the transesterification reaction, boronic esters also undergo a metathesis reaction .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide: has been investigated for its antioxidant properties. In a study , the compound was synthesized through aldol condensation from 4-isopropylbenzaldehyde and 3-bromoacetophenone. The characterization included UV, IR, MS, and 1 HNMR analyses. However, the compound exhibited low potency as an antioxidant agent, with an LC50 value of 656,579 ppm using the DPPH method.
MAO-B Inhibition
The same compound, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one , has shown promise as a neuroprotective agent against Alzheimer’s disease (AD) . It acts as a selective MAO-B inhibitor, which is crucial for maintaining dopamine levels in the brain. The molecule demonstrated a selectivity index of 120 and a Ki value of 0.01 ± 0.005 µM. Its dual action, including acetylcholinesterase inhibition, makes it intriguing for AD research.
Chalcone Precursor
Chalcones, including (E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide , serve as precursors for flavonoid biogenesis. These compounds consist of two aromatic or heteroaromatic rings connected by a three-carbon α, β-unsaturated carbonyl group. Their pharmacological activities are relevant to drug development, especially in the context of AD .
Neuroprotective Potential
In addition to MAO-B inhibition, (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one was explored for its role in neuroprotection. Cell line studies revealed its potential against neuronal degeneration, a critical factor in AD progression .
Safety And Hazards
Zukünftige Richtungen
Boronic acid-based compounds, such as “(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide”, have shown promise in various fields, including drug design, polymer synthesis, and material science. Future research could focus on further exploring their properties and potential applications, as well as developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
(E)-N-(3-bromophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-13(2)15-8-6-14(7-9-15)10-16(12-21)19(23)22-18-5-3-4-17(20)11-18/h3-11,13H,1-2H3,(H,22,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYOILXOPNEIP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-bromophenyl)-2-cyano-3-(4-isopropylphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)
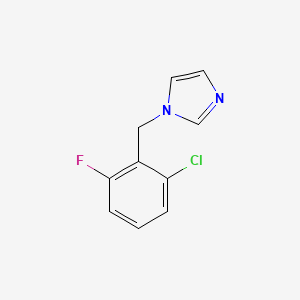
![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester](/img/structure/B2539611.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2539617.png)
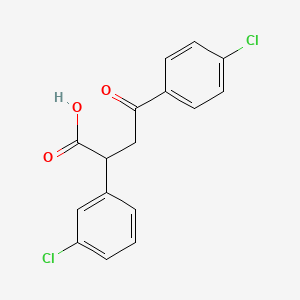
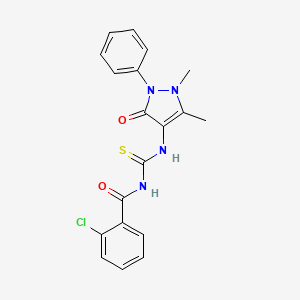

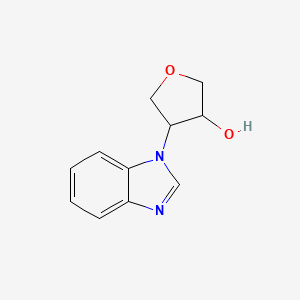
![[1-(Adamantan-1-yl)ethyl]urea](/img/structure/B2539623.png)
